(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a Z-configuration double bond at the 2-position. Its structure includes a 2-chlorophenyl substituent at the benzylidene position, a hydroxyl group at the 6-position, and a piperazinylmethyl moiety functionalized with a hydroxyethyl group at the 7-position. The hydroxyethyl-piperazine moiety enhances hydrophilicity, which may improve pharmacokinetic profiles compared to non-polar analogs .
Properties
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c23-18-4-2-1-3-15(18)13-20-21(28)16-5-6-19(27)17(22(16)29-20)14-25-9-7-24(8-10-25)11-12-26/h1-6,13,26-27H,7-12,14H2/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCKLTWKRCZSJM-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Cl)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one, commonly referred to as "compound X", is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to consolidate existing research findings regarding its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
Compound X has a complex structure characterized by the following features:
- Molecular Formula : C27H27ClN2O6
- Molecular Weight : 461.5 g/mol
- IUPAC Name : this compound
Enzyme Inhibition
Compounds related to compound X have been evaluated for their ability to inhibit key enzymes. For example, certain piperazine derivatives have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, which are crucial in various physiological processes and disease states . The presence of the hydroxy and piperazine groups in compound X may enhance its enzyme inhibitory potential.
Anticancer Properties
The benzofuran scaffold is known for its anticancer activity. Studies on structurally similar compounds have indicated selective cytotoxicity against human cancer cell lines, such as MCF-7 (breast cancer) . Although direct studies on compound X are scarce, its structural components suggest a possible mechanism of action involving apoptosis induction in cancer cells.
Case Studies and Research Findings
- Antibacterial Screening : A series of synthesized compounds similar to compound X were tested for antibacterial activity. The results showed varying degrees of effectiveness against different strains, with some derivatives exhibiting significant inhibition comparable to standard antibiotics .
- Enzyme Inhibition Assays : In vitro assays demonstrated that certain piperazine derivatives exhibited strong AChE inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's . This suggests that compound X could also possess similar properties due to its piperazine component.
- Cytotoxicity Studies : Compounds with benzofuran structures have been investigated for their cytotoxic effects against tumorigenic cell lines. The findings revealed that these compounds could induce cell death through mechanisms such as mitochondrial dysfunction .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Type | Antibacterial Activity | AChE Inhibition | Cytotoxicity |
|---|---|---|---|---|
| Compound A | Piperazine | Moderate | Strong | Yes |
| Compound B | Benzofuran | Strong | Moderate | Yes |
| Compound C | Benzofuran-Piperazine Hybrid | Moderate | Strong | Yes |
Scientific Research Applications
Structure and Composition
- Molecular Formula : C22H23ClN2O4
- Molecular Weight : 414.89 g/mol
- IUPAC Name : (2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one
The compound exhibits a variety of biological activities due to its unique structural features, including the benzofuran scaffold and piperazine moiety.
Enzyme Inhibition
Compounds related to compound X have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE). The presence of the piperazine group in compound X may enhance its enzyme inhibitory potential, making it relevant for neurodegenerative diseases like Alzheimer's disease. In vitro assays have demonstrated strong AChE inhibition by related piperazine derivatives.
Antibacterial Activity
A series of synthesized compounds similar to compound X have been tested for antibacterial properties. Some derivatives exhibited significant inhibition against various bacterial strains comparable to standard antibiotics. This suggests that compound X may also possess antibacterial properties worth exploring further.
Cytotoxicity Studies
Research has focused on the cytotoxic effects of benzofuran derivatives against tumorigenic cell lines. Findings indicate that these compounds can induce cell death through mechanisms such as mitochondrial dysfunction. While direct studies on compound X are scarce, the evidence from related compounds supports its potential in cancer treatment.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Type | Antibacterial Activity | AChE Inhibition | Cytotoxicity |
|---|---|---|---|---|
| Compound A | Piperazine | Moderate | Strong | Yes |
| Compound B | Benzofuran | Strong | Moderate | Yes |
| Compound C | Benzofuran-Piperazine Hybrid | Moderate | Strong | Yes |
This table summarizes the biological activities of compounds structurally related to compound X, highlighting their potential applications in pharmacology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a benzofuran-3-one core with several analogs, differing primarily in substituents on the benzylidene ring and adjacent functional groups. Below is a detailed comparison:
Substituent Variations on the Benzylidene Ring
- Target Compound : 2-Chlorophenyl group at the benzylidene position.
- Compound from : 2,3,4-Trimethoxybenzylidene group.
- Methoxy groups donate electron density, increasing steric bulk and altering solubility (higher logP due to non-polar methoxy groups) . Compound from : 3-Methylphenyl group.
- Compound from : 3-Fluorophenyl group.
- Fluorine’s electronegativity and small atomic radius may improve metabolic stability and membrane permeability .
Functional Groups at the 7-Position
- Target Compound : 4-(2-Hydroxyethyl)piperazin-1-ylmethyl group.
- The hydroxyethyl side chain enhances solubility in aqueous environments (e.g., blood plasma) .
- Shared solubility benefits but paired with a bulkier trimethoxybenzylidene group, which may reduce cell permeability .
- Structural similarity suggests comparable solubility but distinct interactions due to the 3-methylphenyl substituent .
Molecular Weight and Physicochemical Properties Compound Molecular Weight Key Substituents Predicted logP* Target Compound ~460.9 2-Chlorophenyl, hydroxyethylpiperazine 2.1–2.5 Compound 470.5 2,3,4-Trimethoxybenzylidene 1.8–2.2 Compound ~450.8 3-Methylphenyl 2.5–3.0 Compound ~380.4 3-Fluorophenyl, 2-methylprop-2-enoxy 3.0–3.5 Compound ~455.9 5-Methylfuran-2-yl, 4-chlorophenyl 2.8–3.2 *logP values estimated using fragment-based methods (e.g., Crippen’s method).
Biological and Pharmacological Implications
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to enzymes or receptors via dipole interactions (e.g., kinase inhibition) .
- Hydroxyethylpiperazine : Likely reduces cytotoxicity by improving solubility, as seen in piperazine-containing pharmaceuticals .
- Methoxy vs. Methyl Groups : Methoxy groups () may confer antioxidant activity, whereas methyl groups () could increase lipophilicity and tissue penetration .
Chemical Similarity Analysis
Using Tanimoto coefficients (), the target compound shares >70% similarity with and analogs due to the common benzofuran-3-one core and piperazinylmethyl group. Lower similarity (<50%) is observed with and compounds due to divergent substituents .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the benzofuran core via condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 2-chlorobenzaldehyde under basic conditions (e.g., NaOH in ethanol) .
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution. A 4-(2-hydroxyethyl)piperazine derivative reacts with a brominated intermediate at the 7-position of the benzofuran ring, requiring anhydrous conditions and a catalyst like KCO in DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical to isolate the pure Z-isomer .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- NMR Spectroscopy : H and C NMR verify regiochemistry and stereochemistry (e.g., Z-configuration of the benzylidene group) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., hydroxyl at ~3200 cm, carbonyl at ~1700 cm) .
Q. What analytical methods ensure purity and assess batch-to-batch variability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%) and monitor degradation products .
- TLC : Used for rapid screening of reaction progress (silica gel plates, ethyl acetate mobile phase) .
- Elemental Analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values .
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for condensation steps while maintaining yield (>85%) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
- Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity assays) and biochemical (e.g., enzyme inhibition) methods .
- Structural Analog Studies : Compare activity of derivatives to identify critical functional groups (e.g., 2-chlorophenyl vs. unsubstituted benzylidene) .
- Computational Docking : Predict binding modes to biological targets (e.g., kinases) using software like AutoDock Vina .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Fragment Replacement : Modify the piperazine moiety (e.g., replace hydroxyethyl with methyl or acetyl groups) to assess impact on solubility and target affinity .
- Stereochemical Analysis : Compare Z- and E-isomers to determine configuration-dependent activity .
- Proteomics : Identify protein targets via pull-down assays or affinity chromatography .
Q. How can computational modeling predict metabolic stability and toxicity?
Q. What experimental approaches evaluate stability under physiological conditions?
Q. How to address challenges in enantioselective synthesis of benzofuran derivatives?
Q. What methodologies identify and mitigate side products during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
